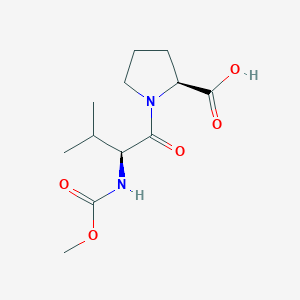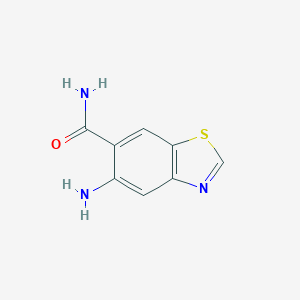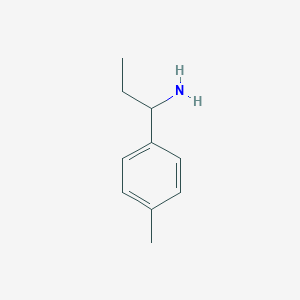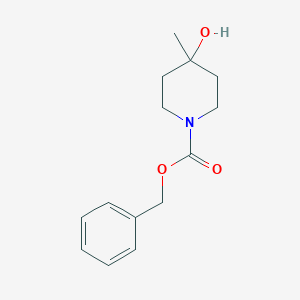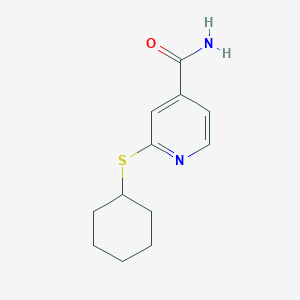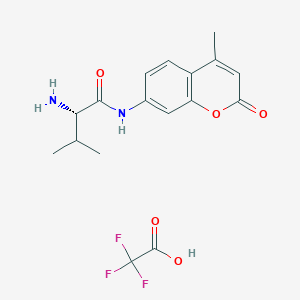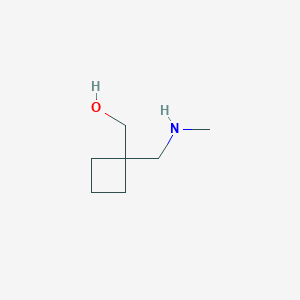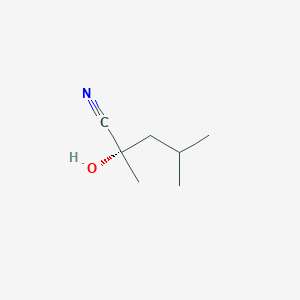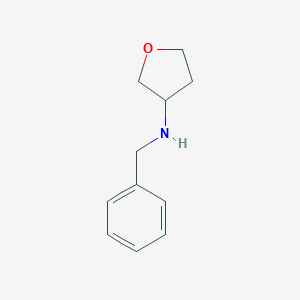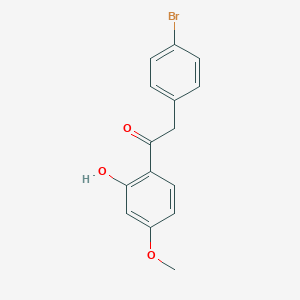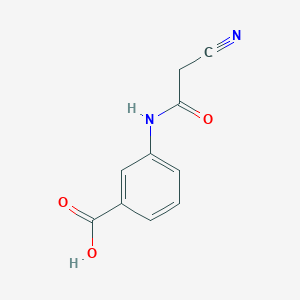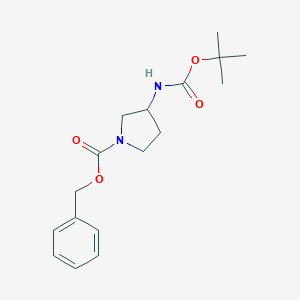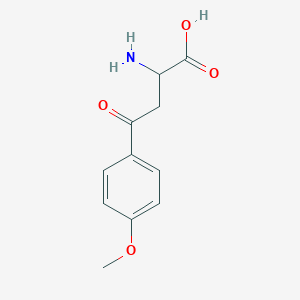
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is an organic chemical compound with the chemical formula C₄H₉NO. It is a heterocyclic secondary amine that features both amine and ether functional groups. Morpholine is a colorless liquid with a weak ammonia-like or fish-like odor. It is widely used in various industrial applications, including as a solvent, corrosion inhibitor, and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine is commonly synthesized through the dehydration of diethanolamine with concentrated sulfuric acid. This method involves heating diethanolamine in the presence of sulfuric acid, which facilitates the removal of water and the formation of morpholine .
Industrial Production Methods
In industrial settings, morpholine is produced using a continuous process that involves the reaction of diethanolamine with sulfuric acid. The reaction mixture is heated to high temperatures, and the resulting morpholine is distilled and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: Morpholine can be oxidized to form N-morpholine oxide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Morpholine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-morpholine oxide
Reduction: Corresponding amine
Substitution: Alkyl or acyl derivatives of morpholine
Scientific Research Applications
Mechanism of Action
Morpholine exerts its effects through various mechanisms, depending on its application. In biological systems, morpholine derivatives can inhibit specific enzymes or interfere with biological pathways. For example, the antifungal drug amorolfine, which belongs to the morpholine class, inhibits enzymes in the ergosterol biosynthetic pathway, leading to fungal cell death .
Comparison with Similar Compounds
Morpholine is unique due to its combination of amine and ether functional groups. Similar compounds include:
Piperidine: A six-membered ring containing a nitrogen atom, but lacking the ether oxygen.
Tetrahydrofuran: A five-membered ring containing an oxygen atom, but lacking the nitrogen atom.
Pyrrolidine: A five-membered ring containing a nitrogen atom, but lacking the ether oxygen.
Morpholine’s unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
168154-85-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-8-4-2-7(3-5-8)10(13)6-9(12)11(14)15/h2-5,9H,6,12H2,1H3,(H,14,15) |
InChI Key |
TZKBKUJPNKOKHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |
Synonyms |
DL-2-AMINO-4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


